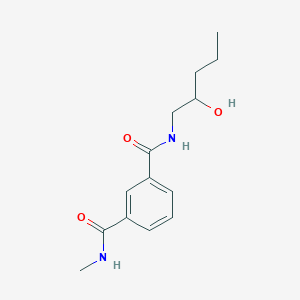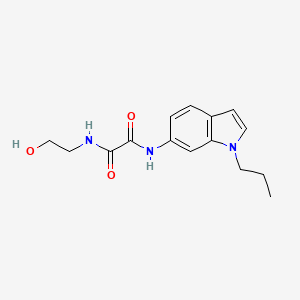
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function. JWH-018 has been extensively studied for its potential therapeutic applications and its effects on the endocannabinoid system.
Mécanisme D'action
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. The CB1 receptor is primarily found in the brain and is responsible for regulating various physiological processes, including pain, mood, appetite, and memory. When 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide binds to the CB1 receptor, it activates it and produces its effects.
Biochemical and Physiological Effects:
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models. 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults. Additionally, 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide is also highly potent, which allows for precise dosing in experiments. However, there are also limitations to its use. 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has been shown to have significant side effects, including cardiovascular and respiratory effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide. One area of interest is its potential use in the treatment of various neurological conditions, including multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide and its potential therapeutic applications. Finally, there is a need for further research on the potential side effects of 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide and its safety profile.
Méthodes De Synthèse
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide can be synthesized by reacting 1-naphthoyl chloride with N-methylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has also been investigated for its potential use in the treatment of various conditions, including multiple sclerosis, neuropathic pain, and epilepsy.
Propriétés
IUPAC Name |
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-12(17)9-16-14(19)11-7-4-6-10(8-11)13(18)15-2/h4,6-8,12,17H,3,5,9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREXTABPIHZRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)C1=CC=CC(=C1)C(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)

![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)
![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)


![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)
